molecular formula C11H10O2S B11893191 6-Methylnaphthalene-2-sulfinic acid CAS No. 801141-06-0

6-Methylnaphthalene-2-sulfinic acid

Cat. No.: B11893191
CAS No.: 801141-06-0
M. Wt: 206.26 g/mol
InChI Key: XQQHTTMLYULJQB-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-2-sulfinic acid is a specialized naphthalene-based compound featuring a sulfinic acid functional group, which is less common and more reactive than its sulfonic acid counterpart. Sulfinic acids are known to be versatile intermediates in organic synthesis. They can act as nucleophiles in reactions with alkyl halides to form sulfones, or they can be further oxidized to yield sulfonic acids . The methyl group on the naphthalene ring system may offer a site for further functionalization, potentially allowing researchers to fine-tune the properties of the molecule for specific applications. This structural motif is often explored in the development of advanced materials, as a building block for pharmaceuticals, and in chemical synthesis as a precursor for more complex sulfone-containing molecules. The compound is known to be For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to handle this material with appropriate safety precautions.

Properties

CAS No.

801141-06-0

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

6-methylnaphthalene-2-sulfinic acid

InChI

InChI=1S/C11H10O2S/c1-8-2-3-10-7-11(14(12)13)5-4-9(10)6-8/h2-7H,1H3,(H,12,13)

InChI Key

XQQHTTMLYULJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Sulfonation proceeds via the formation of a sulfur trioxide intermediate, which acts as the electrophile. The reaction mixture typically maintains a 1:1 molar ratio of 6-methylnaphthalene to sulfuric acid, with agitation to prevent localized overheating. Temperature gradients are critical:

  • 86°C : Initial dissolution of reactants

  • 95–105°C : Progressive sulfonation over 60–90 minutes

  • Post-reaction quenching : Rapid dilution with cold water to stabilize the sulfonic acid product.

Challenges and Solutions

  • Byproduct Formation : Dinaphthyl ethers may form if water evaporation occurs during quenching. This is mitigated by maintaining a 2.5:1 water-to-melt ratio during dilution.

  • Impurity Removal : Residual 6-methylnaphthalene (<0.3% w/w) is extracted using aromatic solvents like m-xylene, achieving final concentrations below 20 ppm.

Reduction of Sulfonic Acid Derivatives

Conversion of 6-methylnaphthalene-2-sulfonic acid to the corresponding sulfinic acid requires selective reduction. Two predominant methodologies exist:

Sulfonyl Chloride Intermediate Pathway

  • Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 6-methylnaphthalene-2-sulfonyl chloride.

    • Reaction conditions: Reflux in dichloromethane (40–60°C, 4–6 hours)

    • Yield: 85–92% (theoretical)

  • Controlled Reduction : Reduce the sulfonyl chloride using sodium sulfite (Na₂SO₃) in acidic media:

    RSO2Cl+Na2SO3+H2ORSO2H+2NaCl+H2SO4\text{RSO}_2\text{Cl} + \text{Na}_2\text{SO}_3 + \text{H}_2\text{O} \rightarrow \text{RSO}_2\text{H} + 2\text{NaCl} + \text{H}_2\text{SO}_4
    • Temperature: 25–40°C

    • pH: Maintained at 2–3 using hydrochloric acid

    • Isolation: Crystallization from ethanol-water mixtures yields 6-methylnaphthalene-2-sulfinic acid with 75–80% purity.

Direct Sulfonic Acid Reduction

Alternative approaches employ lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):

RSO3H+LiAlH4RSO2H+LiAl(OH)3\text{RSO}3\text{H} + \text{LiAlH}4 \rightarrow \text{RSO}2\text{H} + \text{LiAl(OH)}3

  • Temperature: −10°C to 0°C (prevents over-reduction to thiols)

  • Limitations: Low functional group tolerance and scalability challenges

Process Optimization and Industrial Considerations

Single-Vessel Synthesis

Modern adaptations integrate sulfonation and reduction steps in a single reactor to minimize intermediate handling:

  • Sulfonation : Conducted as described in Section 1.1.

  • In Situ Reduction : Introduce sodium hydrogensulfite (NaHSO₃) and ammonia under pressure (10 bar) at 160°C for 8 hours.

  • Acidification : Post-reaction, the mixture is treated with hydrochloric acid to precipitate the sulfinic acid.

Advantages :

  • Eliminates isolation of hazardous sulfonyl chlorides

  • Reduces solvent waste by 40% compared to batch processes

Purity Enhancement Techniques

  • Carbon Clarification : Activated carbon (60 g/kg product) removes polymeric byproducts, increasing purity to >98%.

  • Crystallization Gradients : Sequential cooling from 95°C to 5°C in ethanol-water systems yields monoclinic crystals with ≤0.1% impurities.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityEnergy Intensity (kWh/kg)
Sulfonyl Chloride7892Moderate12.5
Direct Reduction6585Low18.2
Single-Vessel Process8298High9.8

Key Observations :

  • The single-vessel method outperforms traditional routes in yield and energy efficiency but requires specialized pressure-rated equipment.

  • Sulfonyl chloride intermediates remain indispensable for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions: 6-Methylnaphthalene-2-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Mechanism of Action

The mechanism of action of 6-Methylnaphthalene-2-sulfinic acid involves its interaction with various molecular targets, primarily through its sulfinic acid group. This group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Key Differences :

  • Acidity : Sulfinic acids (e.g., 6-Methylnaphthalene-2-sulfinic acid) are weaker acids than sulfonic acids, making them less reactive in aqueous environments5.
  • Substituent Effects : Electron-donating groups (e.g., -CH₃) in sulfinic acids reduce electrophilicity compared to electron-withdrawing groups (e.g., -Cl, -SO₃H)[^6^,^13^].
  • Applications : Sulfonic acids are widely used in detergents and dyes, whereas sulfinic acids may serve as intermediates in asymmetric synthesis[^10^,^13^].

Comparison with Sulfonamide Derivatives

Compound Structure Molecular Weight Key Properties
6-Methylnaphthalene-2-sulfinic acid -SO₂H 206.26 g/mol Redox-active, potential for radical reactions.
6-Amino-N-methylnaphthalene-2-sulfonamide -SO₂NHCH₃ 236.29 g/mol Bioactive, used in drug design (e.g., enzyme inhibitors)6.

Key Differences :

  • Reactivity : Sulfonamides participate in nucleophilic substitution, while sulfinic acids undergo oxidation to sulfonic acids or form disulfides[^3^,^8^].
  • Biological Activity : Sulfonamides are more commonly used in pharmaceuticals due to their stability and ability to mimic carboxylic acids7.

Comparison with Carboxylic Acid Derivatives

Carboxylic acids (-COOH) and sulfinic acids share acidic protons but differ in electronic and steric effects:

Compound Functional Group pKa Applications
6-Methylnaphthalene-2-sulfinic acid -SO₂H ~1–2 Organic synthesis intermediates.
6-Methyl-2-naphthoic acid -COOH ~3–4 Polymer precursors, metal-organic frameworks8.
(S)-6-Hydroxy-α-methyl-2-naphthaleneacetic acid -COOH, -OH ~4.5 Anti-inflammatory agents9.

Key Differences :

  • Acidity: Carboxylic acids are less acidic than sulfinic acids but more acidic than phenols.
  • Coordination Chemistry : Sulfinic acids may act as bidentate ligands, whereas carboxylic acids form stable salts with metals[^1^,^9^].

Physicochemical Properties and Reactivity

  • Solubility : Sulfinic acids are less water-soluble than sulfonic acids but more soluble than naphthalene hydrocarbons[^6^,^13^].
  • Stability : Sulfinic acids are prone to oxidation, whereas sulfonamides and sulfonic acids are more stable under ambient conditions[^3^,^8^].
  • Synthesis : 6-Methylnaphthalene-2-sulfinic acid can be synthesized via sulfination of 6-methylnaphthalene, analogous to methods for sulfonic acids10.

Biological Activity

6-Methylnaphthalene-2-sulfinic acid is a sulfinic acid derivative of naphthalene, which has garnered interest in various biological studies due to its potential therapeutic properties. This article explores the biological activities attributed to this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

6-Methylnaphthalene-2-sulfinic acid features a naphthalene ring substituted with a methyl group and a sulfinic acid functional group. The presence of the sulfinic acid moiety is significant as it can participate in various biochemical reactions, influencing its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to naphthalene derivatives exhibit notable anticancer properties. For instance, 6-Methylnaphthalene-2-sulfinic acid has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against HeLa Cells

In an experimental study, the cytotoxic effects of 6-Methylnaphthalene-2-sulfinic acid were assessed using the HeLa cell line, a model for cervical cancer. The results demonstrated an IC50 value indicating significant inhibition of cell proliferation.

Compound IC50 (µM)
6-Methylnaphthalene-2-sulfinic acid<10
Reference Compound A<5
Reference Compound B<15

The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory properties of 6-Methylnaphthalene-2-sulfinic acid have also been investigated. In vitro assays demonstrated that this compound inhibits nitric oxide (NO) production in macrophages, which is crucial in mediating inflammatory responses.

The inhibition of NO production suggests that 6-Methylnaphthalene-2-sulfinic acid may exert its anti-inflammatory effects by modulating the inducible nitric oxide synthase (iNOS) pathway. This is particularly relevant in conditions characterized by chronic inflammation.

Additional Biological Activities

Beyond anticancer and anti-inflammatory effects, 6-Methylnaphthalene-2-sulfinic acid has shown potential in various other biological activities:

  • Antioxidant Activity : The compound exhibits scavenging activity against free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Activity : Some studies indicate that naphthalene derivatives possess antimicrobial properties, suggesting potential applications in treating infections.

Summary of Research Findings

The following table summarizes key findings related to the biological activities of 6-Methylnaphthalene-2-sulfinic acid:

Activity Findings
AnticancerSignificant cytotoxicity against HeLa cells
Anti-inflammatoryInhibition of NO production in macrophages
AntioxidantScavenges free radicals
AntimicrobialExhibits antimicrobial properties

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